molecular formula C20H22ClN3O5S B2501735 N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896292-68-5

N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2501735
CAS No.: 896292-68-5
M. Wt: 451.92
InChI Key: ICGNICBWWMZFLU-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex synthetic compound intended for non-human research applications. This molecule is characterized by its ethanediamide (oxalamide) core, which is flanked by a 2-chlorophenyl group and a pyrrolidine derivative. The pyrrolidine ring is further functionalized with a 4-methoxybenzenesulfonyl (tosyl) group, a feature common in medicinal chemistry for its potential to influence biological activity and metabolic stability . Compounds with similar structural motifs, such as sulfonamide-protected pyrrolidines and N-phenylbenzamide derivatives, have been investigated as key intermediates in organic synthesis and for their potential as therapeutic agents . The presence of the sulfonamide group is often associated with the modulation of enzyme activity, while the chlorophenyl moiety can enhance binding affinity to biological targets. Researchers may explore this compound as a potential building block in the development of enzyme inhibitors or as a candidate for high-throughput screening in drug discovery campaigns. Its mechanism of action would be specific to the biological target under investigation, but related compounds have been shown to act by interacting with enzyme active sites or cellular receptors . This product is strictly for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c1-29-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGNICBWWMZFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, particularly in the context of neuropharmacology.

Antipsychotic Activity

Research indicates that compounds similar to N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. Such activity is crucial for developing new antipsychotic medications that minimize side effects associated with traditional treatments. For instance, studies have shown that certain derivatives can significantly reduce hyperactivity in animal models, indicating their potential as antipsychotic agents .

Pharmacological Studies

Pharmacological investigations have focused on the compound's efficacy and mechanism of action at the molecular level.

Receptor Binding Studies

Binding affinity assays have demonstrated that this compound interacts with multiple G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. Understanding these interactions can lead to insights into its pharmacodynamics and potential therapeutic uses .

Functional Selectivity

Recent studies emphasize the importance of functional selectivity at GPCRs, which can lead to compounds that preferentially activate certain signaling pathways while avoiding others. This characteristic is particularly relevant for minimizing adverse effects while maximizing therapeutic efficacy .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical research.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition could provide therapeutic benefits in conditions characterized by dysregulated neurotransmitter levels, such as depression and anxiety disorders.

Molecular Mechanisms

Investigating the molecular mechanisms through which this compound exerts its effects can provide insights into new drug development strategies. Understanding how it modulates receptor activity and downstream signaling pathways is essential for harnessing its full therapeutic potential.

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving this compound:

Study Focus Findings Implications
Study 1Antipsychotic ActivityDemonstrated significant reduction in hyperactivity in rodent modelsPotential for development as an antipsychotic drug
Study 2Receptor BindingHigh affinity for 5-HT2C receptors with functional selectivityInsights into receptor-mediated effects on mood regulation
Study 3Enzyme InhibitionInhibits enzymes related to neurotransmitter degradationPossible therapeutic applications in mood disorders

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine-Based Analogues

describes pyrrolidine-2-carboxamide derivatives (e.g., compounds 36–39 ) with structural parallels to the target compound. Key similarities and differences include:

  • Shared Features: A pyrrolidine core substituted with a 2-chlorophenyl group. Presence of a 4-methoxybenzylamino group (similar electronic profile to the 4-methoxybenzenesulfonyl group).
  • Divergences :
    • Functional Groups : The target compound’s ethanediamide linker replaces the carboxamide group in ’s derivatives. This may reduce conformational flexibility and alter binding kinetics.
    • Biological Implications : Compounds in act as neuropeptide FF receptor antagonists, suggesting the target compound’s pyrrolidine scaffold could confer central nervous system (CNS) activity. However, the ethanediamide’s dual amide bonds might improve membrane permeability compared to carboxamides .
Parameter Target Compound Compounds (e.g., 36)
Core Structure Pyrrolidine with ethanediamide Pyrrolidine-2-carboxamide
Key Substituents 4-Methoxybenzenesulfonyl, 2-chlorophenyl 4-Methoxybenzylamino, 2-chlorophenyl
Molecular Weight (g/mol) ~455.9 (estimated) 585–650 (varies by R-group)
Functional Groups Ethanediamide, sulfonamide Carboxamide, benzylamine

Piperidine-Based Sulfonamides (W-Series and Fentanyl Analogues)

highlights W-15 and W-18, piperidine-derived sulfonamides, and contrasts them with fentanyl. The target compound differs in critical ways:

  • Ring Size : The pyrrolidine core (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles. Smaller rings may enhance rigidity and receptor selectivity.
  • Substituent Positioning: W-15 and W-18 feature 2-piperidinylidene sulfonamides, while fentanyl uses a 4-piperidinyl group.
  • Pharmacological Implications : W-15 and W-18 exhibit opioid-like activity but lack fentanyl’s 4-piperidinyl motif, reducing potency. The target compound’s ethanediamide and chlorophenyl groups may redirect its mechanism away from classical opioid pathways .

Sulfonamide-Containing Compounds

details a pyrimidinylsulfanylbenzenesulfonamide, showcasing the prevalence of sulfonamide groups in bioactive molecules. Key comparisons:

  • Sulfonamide Attachment : The target compound’s sulfonamide is linked to a pyrrolidine, whereas ’s derivative connects to a pyrimidine-thiophene system. This distinction impacts electronic properties (e.g., electron-withdrawing effects of the benzenesulfonyl group) and solubility .
  • Biological Targets : Sulfonamides often target enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding. The 4-methoxy group in the target compound may reduce metabolic clearance compared to unsubstituted sulfonamides .

Biological Activity

N'-(2-chlorophenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22ClN3O3S
  • Molecular Weight : 393.89 g/mol

The compound features a chlorophenyl group, a pyrrolidine moiety, and a methoxybenzenesulfonyl group, which contribute to its diverse biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against various viruses such as HIV-1 and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Antibacterial Activity

Compounds containing similar structural features have demonstrated antibacterial activity. Studies evaluating synthesized compounds with piperidine and sulfonamide functionalities reported moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases, while urease inhibition is significant in managing Helicobacter pylori infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed toxicity assessments remain necessary to ensure safety in clinical applications .

Study 1: Antiviral Efficacy Against HBV

In a recent study, a related compound was synthesized and evaluated for anti-HBV activity in vitro and in vivo using a duck HBV model. The results indicated that the compound significantly reduced viral load in treated subjects, highlighting the potential of similar derivatives in antiviral therapy .

Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of synthesized derivatives containing piperidine cores. The compounds were tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria. The study concluded that modifications to the core structure could enhance antibacterial efficacy .

Summary of Findings

Biological Activity Observed Effects Mechanism
AntiviralInhibition of HBV replicationIncrease in A3G levels
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilisEnzyme inhibition
Enzyme InhibitionAChE and urease inhibitionDisruption of enzyme function

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